Regioisomeric Identity: 3-Amino vs. 4-Amino Piperidine Positioning Dictates Derivatization Geometry
The 3-amino group on 1-butylpiperidin-3-amine is directly attached to a chiral sp³ center of the piperidine ring, creating a stereogenic amine handle. In contrast, its regioisomer 1-butylpiperidin-4-amine (CAS 50534-21-9) places the amine at the 4-position, where the ring carbon is achiral. This positional difference alters the three-dimensional exit vector of elaborated derivatives. Pfizer patent WO-9301170-A1 explicitly claims the 3-amino substitution pattern on N-alkylpiperidines as essential for CNS-disorder-directed biological activity, distinguishing the 3-amino series from generically substituted piperidines [1]. For procurement, this means products derived from the 3-amine regioisomer are not interchangeable with 4-amine-derived analogs in medicinal chemistry campaigns targeting 3-amino geometry-dependent targets.
| Evidence Dimension | Regiochemistry (amine attachment position and stereogenic character) |
|---|---|
| Target Compound Data | Chiral 3-position primary amine; stereogenic center at C-3 of piperidine ring |
| Comparator Or Baseline | 1-Butylpiperidin-4-amine (CAS 50534-21-9): achiral 4-position primary amine |
| Quantified Difference | Qualitative structural distinction; no direct comparative Ki dataset available for this specific pair |
| Conditions | Structural analysis; patent claims in WO-9301170-A1 for 3-aminopiperidine derivatives |
Why This Matters
Regioisomeric selection determines the three-dimensional geometry of all downstream amide/urea/sulfonamide derivatives; the 3-amino isomer cannot be replaced by the 4-amino analog without fundamentally altering the pharmacophore.
- [1] PubChem Patent Summary: WO-9301170-A1. 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. Pfizer Inc. Priority Date 1991-07-01. Claims specificity of 3-amino substitution for CNS/inflammatory disorder activity. View Source
